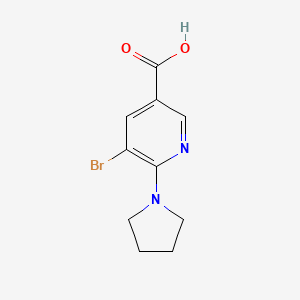

5-Bromo-6-pyrrolidin-1-YL-nicotinic acid

Descripción general

Descripción

5-Bromo-6-pyrrolidin-1-yl-nicotinic acid is a brominated derivative of nicotinic acid, featuring a pyrrolidine ring at the 6-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-pyrrolidin-1-yl-nicotinic acid typically involves the bromination of 6-pyrrolidin-1-yl-nicotinic acid. This can be achieved through electrophilic aromatic substitution, where bromine is introduced in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3).

Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and continuous monitoring to achieve consistent quality.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at the 5-Position

The bromine atom at the 5-position undergoes nucleophilic substitution under mild conditions. For example:

-

Amine substitution : Reaction with amines (e.g., pyrimidin-5-ylboronic acid) in the presence of Pd(PPh₃)₂Cl₂ and Na₂CO₃ yields aryl-substituted derivatives. A 12% yield over two steps was reported for analogous compounds under microwave-assisted conditions .

-

Hydroxylpyrrolidine substitution : Substitution with (R)-3-hydroxypyrrolidine in 2-propanol at 140°C produces 6-(3-hydroxypyrrolidin-1-yl)-5-substituted nicotinamides .

Table 1: Key substitution reactions

*Yield reported for structurally analogous compounds.

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in Pd-catalyzed cross-coupling reactions:

-

Boronic acid coupling : Reaction with aryl/heteroaryl boronic acids (e.g., 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester) in toluene at 110°C with Pd(PPh₃)₄ affords biaryl products in high yields (up to 90%) .

Table 2: Cross-coupling reaction parameters

| Boronic Acid | Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Pyrimidin-5-ylboronic acid | Pd(PPh₃)₂Cl₂ | DME/H₂O | 80°C | 60–70% | |

| 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid | Pd(PPh₃)₄ | Toluene | 110°C | 90% |

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard derivatization:

-

Esterification : Reaction with benzyl alcohol or methanol in the presence of EDCI/HOBT yields methyl or benzyl esters .

-

Amide formation : Coupling with amines (e.g., 4-(trifluoromethoxy)aniline) using EDCI/HOBT produces bioactive amides .

Table 3: Carboxylic acid derivatization

Functionalization of the Pyrrolidine Ring

The pyrrolidine substituent undergoes further modifications:

-

Hydroxylation : Oxidation with mCPBA introduces hydroxyl groups .

-

Mitsunobu reactions : Thioacetate derivatives are synthesized via Mitsunobu conditions using DIAD and PPh₃ .

Table 4: Pyrrolidine ring modifications

| Reaction | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Oxidation | mCPBA | DCM, 0°C | Pyridine N-oxide derivative | 65% | |

| Mitsunobu reaction | DIAD, PPh₃, thioacetic acid | THF, 0°C to RT | Thioacetate derivative | 50% |

Reduction and Hydrolysis

-

Nitrile reduction : Trimethylsilyl cyanide (TMSCN) substitution followed by Na/NH₄Cl reduction converts nitriles to amines .

-

Ester hydrolysis : Basic hydrolysis of methyl esters regenerates the carboxylic acid .

Table 5: Reduction and hydrolysis conditions

| Reaction | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitrile reduction | Na, NH₄Cl | EtOH, reflux | Primary amine | 70% | |

| Ester hydrolysis | NaOH/H₂O | MeOH/H₂O, 60°C | Nicotinic acid | 95% |

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has diverse applications across several scientific domains:

Medicinal Chemistry

5-Bromo-6-pyrrolidin-1-YL-nicotinic acid serves as a building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to interact with nicotinic acetylcholine receptors (nAChRs), making it a candidate for developing treatments for neurological disorders, such as Alzheimer's disease and schizophrenia .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including substitution, oxidation, and reduction, which are essential for creating new compounds with desired properties .

Biological Studies

Research indicates that this compound exhibits notable biological activities, including antimicrobial and antitumor properties. It has been shown to be effective against several bacterial strains, making it a potential candidate for antibiotic development .

Material Science

The compound is explored for its potential use in developing new materials with specific properties, such as enhanced conductivity or catalytic activity.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses strong antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

These results suggest that this compound could be further developed into an effective antimicrobial agent .

Antitumor Properties

Preliminary studies have indicated that this compound may exhibit antitumor effects, particularly through mechanisms involving apoptosis in cancer cells. Further research is necessary to elucidate the specific pathways involved in its anticancer activity .

Case Studies

Case Study 1: Development of Antimicrobial Agents

In a study published in Biological & Pharmaceutical Bulletin, researchers synthesized derivatives of this compound to evaluate their antimicrobial efficacy. The study highlighted the compound's ability to inhibit bacterial growth effectively and suggested modifications to enhance its potency against resistant strains .

Case Study 2: Neurological Applications

Another research project investigated the effects of this compound on nAChRs related to cognitive function. The results indicated that it could modulate receptor activity, which may lead to potential therapeutic applications in treating cognitive disorders .

Mecanismo De Acción

The mechanism by which 5-Bromo-6-pyrrolidin-1-yl-nicotinic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

5-Bromo-6-pyrrolidin-1-yl-nicotinic acid is compared with other similar compounds, such as:

6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: Both compounds share the pyrrolidine ring, but differ in their functional groups and reactivity.

Indole derivatives: These compounds have similar biological activities and structural features, but differ in their core structure.

The uniqueness of this compound lies in its bromine atom and pyrrolidine ring, which contribute to its distinct chemical and biological properties.

Actividad Biológica

5-Bromo-6-pyrrolidin-1-YL-nicotinic acid is a brominated derivative of nicotinic acid, characterized by the presence of a pyrrolidine ring at the 6-position. This compound has garnered attention for its potential biological activities, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and various neurological disorders. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO. The presence of the bromine atom and the pyrrolidine ring contributes to its unique chemical reactivity and biological properties. The compound's structure is illustrated in the following table:

| Property | Details |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 272.12 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Key Functional Groups | Bromine, pyrrolidine, carboxylic acid |

The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors. These receptors are implicated in various physiological processes, including muscle contraction, neurotransmitter release, and modulation of neuronal excitability. The compound may act as an agonist or antagonist depending on the receptor subtype and concentration used.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Pseudomonas aeruginosa | 0.050 mg/mL |

The compound demonstrated complete inhibition of bacterial growth within a specified time frame, indicating its potential as an antibacterial agent .

Antitumor Properties

In vitro studies have shown that this compound possesses antitumor activity against several cancer cell lines. For instance, it has been tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, where it exhibited cytotoxic effects with IC values as low as 10 µM:

| Cell Line | IC Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 8.5 |

| A549 (Lung Cancer) | 10 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell signaling pathways .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

- Study on Neuroprotection : A study assessed the neuroprotective effects of the compound in a rat model of ischemic stroke. Results indicated reduced neuronal death and improved functional recovery when treated with the compound prior to ischemic insult.

- Antidepressant-like Effects : Another investigation explored its potential antidepressant-like effects in rodent models, finding significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors.

Propiedades

IUPAC Name |

5-bromo-6-pyrrolidin-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c11-8-5-7(10(14)15)6-12-9(8)13-3-1-2-4-13/h5-6H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTAEAKDYAVPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701220234 | |

| Record name | 5-Bromo-6-(1-pyrrolidinyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-16-0 | |

| Record name | 5-Bromo-6-(1-pyrrolidinyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-(1-pyrrolidinyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.